

The Physiological Function of the FPR2/ALX Pathway: A Technical Guide

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Compound of Interest

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Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a pivotal, yet complex, role in host defense and inflammation.[1][2] As a member of the formyl peptide receptor family, FPR2/ALX functions as a pattern recognition receptor, detecting molecular patterns from both pathogens and the host itself.[2] What makes FPR2/ALX particularly fascinating for therapeutic development is its dualistic nature; it can be activated by a wide array of structurally diverse ligands to mediate either potent pro-inflammatory or pro-resolving and anti-inflammatory responses.[3][4][5] This ligand-dependent biased signaling positions the receptor as a central switch in the regulation of the inflammatory process, from initiation to active resolution.[2][3]

This guide provides an in-depth overview of the FPR2/ALX pathway, detailing its ligands, signaling mechanisms, physiological functions, and the experimental protocols used to investigate them.

Ligands of the FPR2/ALX Receptor

FPR2/ALX is highly promiscuous, binding to a variety of endogenous and exogenous peptides and lipids.[1][5] These ligands can be broadly categorized based on the functional response they elicit.

- Pro-Resolving and Anti-Inflammatory Ligands: These molecules are key players in the active resolution of inflammation.[\[6\]](#)[\[7\]](#)
 - Lipoxin A4 (LXA4): An endogenous eicosanoid that was the first identified pro-resolving ligand for the receptor, leading to the name "ALX".[\[1\]](#)[\[2\]](#)
 - Resolvins: Specifically Resolvin D1 (RvD1) and Resolvin D3, which are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids.[\[2\]](#)[\[4\]](#)
 - Annexin A1 (AnxA1): A glucocorticoid-inducible protein whose anti-inflammatory actions are mediated in large part through FPR2/ALX.[\[1\]](#)[\[8\]](#) The N-terminal peptide, Ac2-26, mimics many of the parent protein's functions.[\[1\]](#)[\[9\]](#)
 - Aspirin-Triggered Lipoxins (ATL): These are 15-epi-LXA4 stereoisomers generated through COX-2 acetylation by aspirin, which also signal through FPR2/ALX to promote resolution.[\[2\]](#)
- Pro-Inflammatory Ligands: These ligands typically signal the presence of infection or tissue damage, initiating an inflammatory response.
 - Serum Amyloid A (SAA): An acute-phase reactant protein that acts as a potent pro-inflammatory agonist, stimulating leukocyte chemotaxis.[\[2\]](#)[\[10\]](#)
 - N-Formylated Peptides: While FPR1 is the high-affinity receptor for many bacterial N-formylated peptides, FPR2/ALX acts as a low-affinity receptor for peptides like fMet-Leu-Phe (fMLF).[\[11\]](#) It also recognizes mitochondria-derived formyl peptides released from damaged cells.[\[11\]](#)
 - Cathelicidin LL-37: An antimicrobial peptide that can elicit pro-inflammatory signals through FPR2/ALX.[\[4\]](#)
 - Phenol-Soluble Modulins (PSMs): Peptide toxins from highly pathogenic *Staphylococcus aureus* that are potent activators of FPR2/ALX, stimulating neutrophil pro-inflammatory responses.[\[12\]](#)

Signaling Pathways of FPR2/ALX

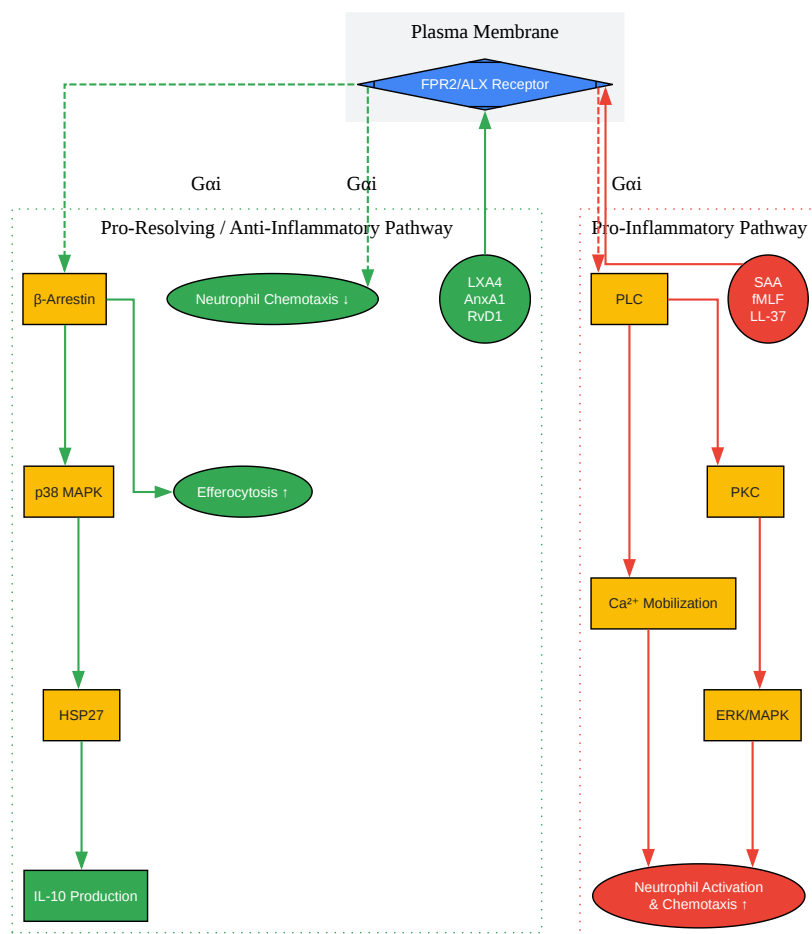
Activation of FPR2/ALX triggers distinct downstream signaling cascades in a ligand- and cell-specific manner.[1][2] The receptor primarily couples to Gai/o proteins, but its signaling bifurcates to produce opposing physiological outcomes.[5][13]

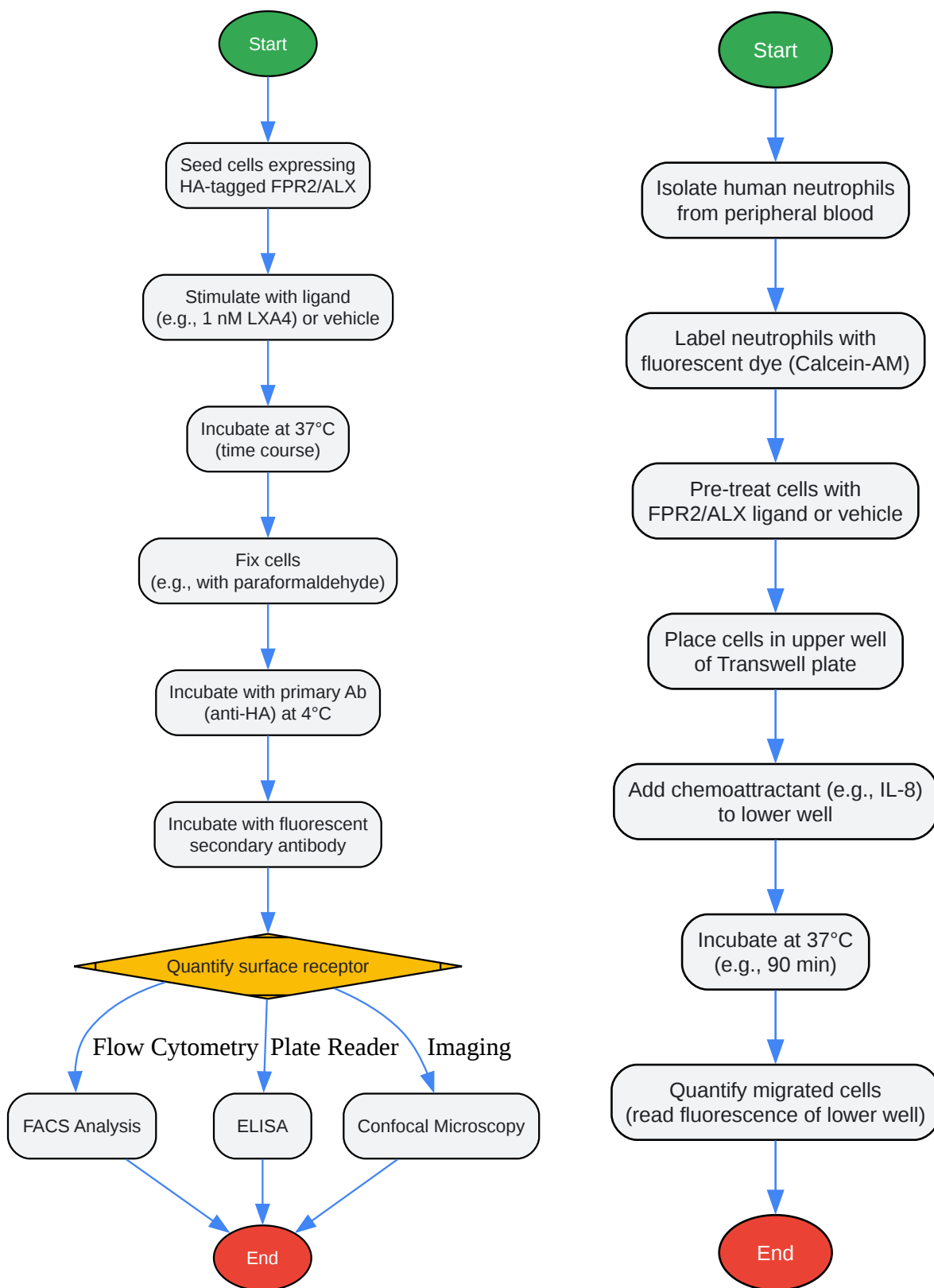
Pro-Resolving Signaling Cascade

Pro-resolving ligands like LXA4 and AnxA1 initiate pathways that actively suppress inflammation and promote tissue repair. Activation by these ligands can lead to the formation of receptor homodimers.[9] A key signature of this pathway is the engagement of a p38 MAPK/MAPK-activated protein kinase/HSP27 signaling axis, which culminates in the production of the anti-inflammatory cytokine IL-10.[9] Furthermore, these agonists stimulate β -arrestin 2 recruitment and can lead to receptor internalization, a process critical for inhibiting NF- κ B activity and promoting the phagocytosis of apoptotic cells (efferocytosis).[1][13]

Pro-Inflammatory Signaling Cascade

In contrast, pro-inflammatory ligands such as SAA trigger pathways associated with classic chemoattractant receptors. This involves Gai-mediated activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in a transient increase in intracellular calcium $[Ca^{2+}]_i$ and the activation of Protein Kinase C (PKC) isoforms, which in turn activates the ERK/MAPK pathway, promoting leukocyte chemotaxis, adhesion, and degranulation.[5][13]





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